4-(3-甲基-2-(对甲苯基)喹啉-4-甲酰氨基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

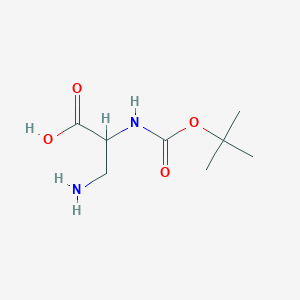

The compound "4-(3-Methyl-2-(p-tolyl)quinoline-4-carboxamido)benzoic acid" is a quinoline derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied for their potential use in various therapeutic areas, including antiallergy, anticancer, and antibacterial treatments . These compounds are characterized by a quinoline core, which can be functionalized at various positions to yield a wide range of biological activities.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the condensation of aminoquinoline carboxamides with other reagents. For example, a series of quinoline derivatives were synthesized by condensing 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations . Another approach includes the reaction of quinoline carboxylic acid with thionyl chloride to generate the acid chloride in situ, which is then coupled with other aromatic amines . These methods demonstrate the versatility in synthesizing quinoline derivatives, which can be tailored for specific biological activities.

Molecular Structure Analysis

Quinoline derivatives exhibit a variety of molecular structures, often influenced by the nature of their substituents. The crystal structures of quinoline compounds with various substituents have been determined, revealing insights into their molecular conformations and interactions . For instance, hydrogen bonding is a common feature in these structures, where the quinoline nitrogen atom forms hydrogen bonds with carboxylic acid moieties . The dihedral angles between the quinoline ring system and the substituent rings can vary, affecting the overall molecular shape and potentially the biological activity .

Chemical Reactions Analysis

Quinoline derivatives can participate in a range of chemical reactions, which are essential for their biological function and interaction with biological targets. For example, the reactivity of quinoline carboxamides with primary amines has been utilized for the high-sensitivity chromatographic analysis of amines . Additionally, the lithiation of quinoline carboxamides followed by intramolecular attack on the quinoline ring can lead to the formation of various polycyclic heterocycles . These reactions highlight the chemical versatility of quinoline derivatives and their potential for generating diverse compounds with therapeutic value.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and the nature of their substituents. These properties can affect their solubility, stability, and interaction with biological targets. For instance, the presence of a carboxylic acid moiety at specific positions on the quinoline core is associated with optimal potency in antiallergy agents, and esters are preferred for good oral absorption . The hydrogen-bonded structures and noncovalent interactions in the crystal packing of these compounds can also play significant roles in their physical properties and biological activities .

科学研究应用

帕金森病的治疗潜力

4-(3-甲基-2-(对甲苯基)喹啉-4-甲酰氨基)苯甲酸作为一种喹啉生物碱衍生物,在帕金森病的治疗应用中显示出前景。一项研究从深海真菌中合成了一种类似的化合物,2-(喹啉-8-甲酰氨基)苯甲酸,在秀丽隐杆线虫帕金森病模型中表现出显著的神经保护特性。该化合物改善了多巴胺能神经变性和恢复了由神经毒性引起的行动障碍,表明其作为帕金森病治疗的潜力(Lee, Yang, Cha, & Han, 2022)。

配位聚合物和气体传感特性

喹啉衍生物用于合成金属配合物配位聚合物。一种相关的化合物,4-羟基-3-((喹啉-8-亚氨基)甲基)苯甲酸,用于创建具有独特结构特征的配位聚合物,并表现出强烈的荧光发射,这对于气体传感应用非常重要(Rad, Dehghanpour, Fatehfard, Gholamrezazadeh, & Mahmoudi, 2016)。

成像的放射性配体潜力

喹啉-2-甲酰胺衍生物,包括 4-(3-甲基-2-(对甲苯基)喹啉-4-甲酰氨基)苯甲酸的变体,已被探索作为用于正电子发射断层扫描 (PET) 的外周苯二氮卓受体 (PBR) 非侵入性评估的潜在放射性配体,为医学影像提供了新的途径(Matarrese 等人,2001)。

癌症中的抗增殖活性

类似喹啉化合物的酰胺衍生物对各种人类癌细胞系显示出有效的抗增殖活性。例如,吡唑-3-甲酰胺衍生物表现出显着的细胞毒活性,表明在癌症治疗中的潜力(Pirol, Çalışkan, Durmaz, Atalay, & Banoglu, 2014)。

复杂分子的合成

喹啉化合物是合成复杂分子(例如介晶甜菜碱和其他杂环化合物)的组成部分。这些复杂的合成有助于扩展具有在各种领域(包括制药和材料科学)的潜在应用的化合物库(Schmidt 等人,2019)。

未来方向

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are considered vital scaffolds for drug discovery . Therefore, the future directions for “4-(3-Methyl-2-(p-tolyl)quinoline-4-carboxamido)benzoic acid” and similar compounds may involve further exploration of their potential biological and pharmaceutical activities .

属性

IUPAC Name |

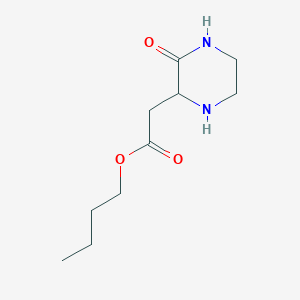

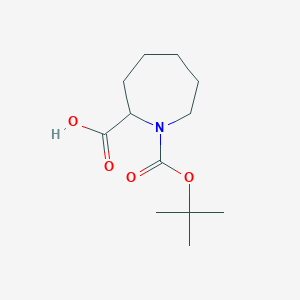

4-[[3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl]amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O3/c1-15-7-9-17(10-8-15)23-16(2)22(20-5-3-4-6-21(20)27-23)24(28)26-19-13-11-18(12-14-19)25(29)30/h3-14H,1-2H3,(H,26,28)(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTDCTSQYSPBLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)NC4=CC=C(C=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methyl-2-(p-tolyl)quinoline-4-carboxamido)benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B1274776.png)

![1-[(4-methylphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1274786.png)

![2-[(3-Bromobenzyl)oxy]benzoic acid](/img/structure/B1274787.png)